1,25-Dihydroxy-19-norprevitamin D3
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Overview
Description
1alpha,25-dihydroxy-19-norprevitamin D3, also known as 1alpha,25-dihydroxy-19-norprecholecalciferol, is a synthetic analog of the natural hormone 1alpha,25-dihydroxyvitamin D3. This compound is part of the vitamin D family and plays a crucial role in calcium homeostasis and bone metabolism. It has been studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders .
Preparation Methods
The synthesis of 1alpha,25-dihydroxy-19-norprevitamin D3 involves several steps, starting from readily available precursors. One common synthetic route begins with (-)-quinic acid, which undergoes a series of reactions to introduce the necessary functional groups and stereochemistry Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1alpha,25-dihydroxy-19-norprevitamin D3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like chromium trioxide and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols .
Scientific Research Applications
1alpha,25-dihydroxy-19-norprevitamin D3 has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a model compound to study the behavior of vitamin D analogs. In biology and medicine, it has shown promise as a therapeutic agent for various diseases, including cancer, autoimmune disorders, and bone diseases . Its ability to modulate the immune system and promote cell differentiation makes it a valuable tool in research and potential treatments .
Mechanism of Action
The mechanism of action of 1alpha,25-dihydroxy-19-norprevitamin D3 involves binding to the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression. Upon binding to VDR, the compound forms a heterodimer with the retinoid X receptor (RXR), which then binds to vitamin D response elements (VDREs) in the promoter regions of target genes . This interaction leads to the regulation of genes involved in calcium homeostasis, immune response, and cell differentiation .
Comparison with Similar Compounds
1alpha,25-dihydroxy-19-norprevitamin D3 is unique compared to other vitamin D analogs due to its structural modifications, which enhance its biological activity and reduce its calcemic effects. Similar compounds include 1alpha,25-dihydroxyvitamin D3, 1alpha-hydroxyvitamin D3, and 19-nor-1alpha,25-dihydroxyvitamin D2 . These compounds share similar mechanisms of action but differ in their potency, stability, and therapeutic applications .
Properties
CAS No. |
144699-06-9 |
---|---|
Molecular Formula |
C26H42O3 |
Molecular Weight |
402.6 g/mol |
IUPAC Name |
(1R,3S)-5-[(Z)-2-[(1R,3aR,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]cyclohex-4-ene-1,3-diol |
InChI |
InChI=1S/C26H42O3/c1-18(7-5-13-25(2,3)29)23-11-12-24-20(8-6-14-26(23,24)4)10-9-19-15-21(27)17-22(28)16-19/h8-10,15,18,21-24,27-29H,5-7,11-14,16-17H2,1-4H3/b10-9-/t18-,21-,22-,23-,24+,26-/m1/s1 |
InChI Key |
PSOPCTKNOIODDD-GTBJOIOPSA-N |
SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCC=C2C=CC3=CC(CC(C3)O)O)C |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CCC=C2/C=C\C3=C[C@H](C[C@@H](C3)O)O)C |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCC=C2C=CC3=CC(CC(C3)O)O)C |
Synonyms |
1,25-dihydroxy-19-norprevitamin D3 1alpha,25-(OH)2-19-nor-previtamin D3 |
Origin of Product |
United States |
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